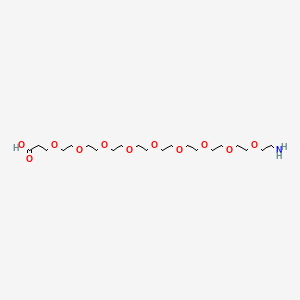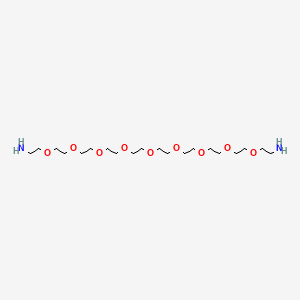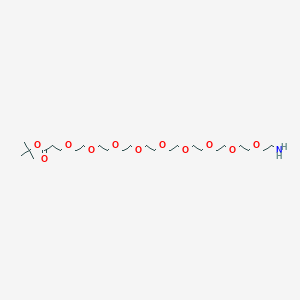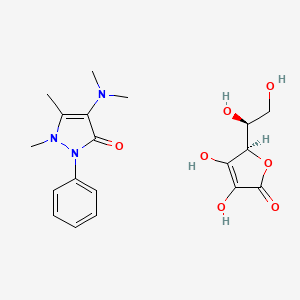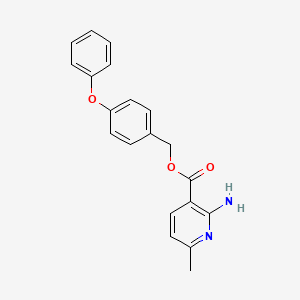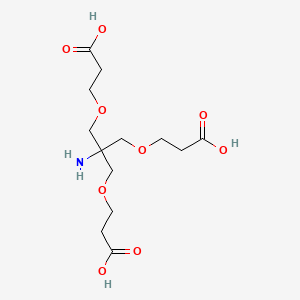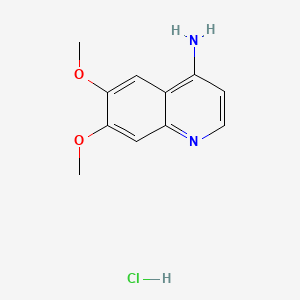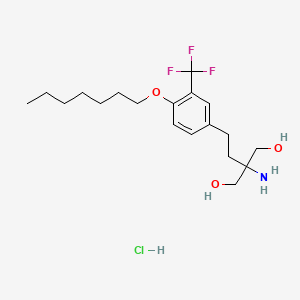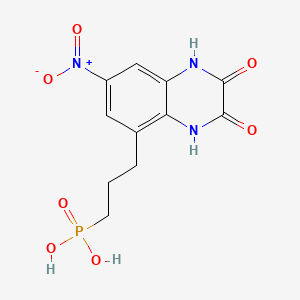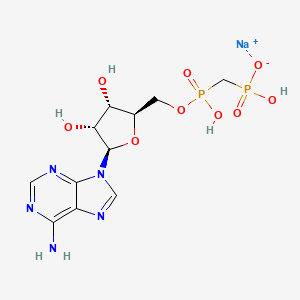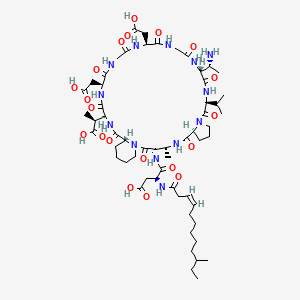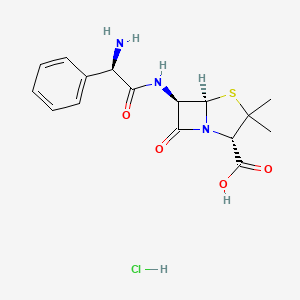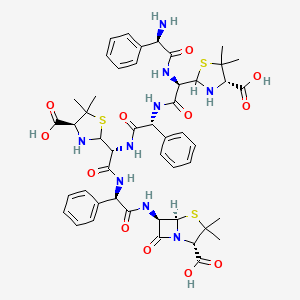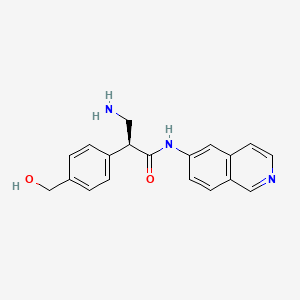
AR-13324 M1 metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AR-13503, is an metabolite of Netarsudil (AR-11324), is a Rho-associated protein kinase inhibitor. Netarsudil is potential useful for treating glaucoma and/or reducing intraocular pressure.
Wissenschaftliche Forschungsanwendungen
Ocular Hypotensive Safety and Systemic Absorption in Volunteers
AR-13324, when used as an ophthalmic solution, demonstrated substantial reductions in baseline intraocular pressure, with little to no quantifiable systemic exposure to the parent compound or its metabolite, AR-13503, in normotensive subjects. This suggests its potential for treating conditions like glaucoma without significant systemic side effects (Levy et al., 2015).Efficacy in Patients with Elevated Intraocular Pressure
A clinical trial comparing AR-13324 to latanoprost in patients with open-angle glaucoma or ocular hypertension indicated that AR-13324 is effective in reducing intraocular pressure, though slightly less so than latanoprost. This study further underscores the drug's potential in ocular hypertension therapy (Bacharach et al., 2015).Impact on Aqueous Humor Dynamics in Monkey Eyes
Research on normotensive monkey eyes revealed that AR-13324 reduces intraocular pressure through a dual mechanism: increasing tonographic outflow facility and decreasing aqueous humor flow rates. These findings are crucial for understanding its mode of action in ocular treatments (Wang et al., 2015).Reduction of Episcleral Venous Pressure in Rabbits
A study on Dutch Belted rabbits showed that AR-13324 significantly lowered episcleral venous pressure, further contributing to its intraocular pressure-reducing effect. This provides additional insights into its comprehensive impact on ocular physiology (Kiel & Kopczynski, 2014).Potential Clinical Applications of Metabolite Monitoring
Although not directly related to AR-13324, studies on the monitoring of argatroban and its major metabolite M1 using an HPLC method have implications for the importance of tracking drug metabolites in clinical settings. This research underscores the significance of metabolite analysis in optimizing therapeutic strategies and understanding drug metabolism (Ahmad et al., 1999).Other Metabolite Studies Relevant to AR-13324 M1 Metabolite Although not directly pertaining to AR-13324 M1 metabolite, studies on various metabolites provide insights into the broader field of metabolite research, which can be crucial for understanding the comprehensive effects of drugs like AR-13324. This includes research on the metabolomic differentiation of Astragali Radix (Li et al., 2017) and identification of three sulfate-conjugated metabolites of berberine chloride in human urine (Pan et al., 2002).
Eigenschaften
CAS-Nummer |
1254032-16-0 |
|---|---|
Produktname |
AR-13324 M1 metabolite |
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.38 |
IUPAC-Name |
Benzeneacetamide, alpha-(aminomethyl)-4-(hydroxymethyl)-N-6-isoquinolinyl-, (S)- |
InChI |
InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)/t18-/m1/s1 |
InChI-Schlüssel |
LTXBFJFJUIJOQE-GOSISDBHSA-N |
SMILES |
O=C(NC1=CC2=C(C=NC=C2)C=C1)[C@H](CN)C3=CC=C(CO)C=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AR-13503; AR 13503; AR13503; AR-11324 metabolite; AR 11324 metabolite; AR11324 metabolite; Netarsudil metabolite |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



